molecular formula C11H20O2 B13240134 {8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol

{8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol

Cat. No.: B13240134
M. Wt: 184.27 g/mol
InChI Key: ASAZNCKCTWPAFP-UHFFFAOYSA-N
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Description

{8-methyl-1-oxaspiro[4.5]decan-2-yl}methanol (CAS 1866380-96-2) is a chemical compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . It belongs to the class of spirocyclic compounds, which are characterized by two rings connected through a single atom. This specific structure features a tetrahydrofuran ring spiro-fused to a cyclohexane ring, substituted with a methanol group . Spirocyclic structures like this one are of significant interest in organic chemistry and medicinal chemistry due to their three-dimensional rigidity and potential as molecular scaffolds. They are frequently explored in the synthesis of more complex molecules, the development of novel pharmaceuticals, and as building blocks in materials science . Researchers may also investigate this compound and its derivatives as potential fragrance precursors or intermediates in the synthesis of perfumes and aroma chemicals, given the documented use of structurally related lactones and spirocyclic ethers in the fragrance industry . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(8-methyl-1-oxaspiro[4.5]decan-2-yl)methanol

InChI

InChI=1S/C11H20O2/c1-9-2-5-11(6-3-9)7-4-10(8-12)13-11/h9-10,12H,2-8H2,1H3

InChI Key

ASAZNCKCTWPAFP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)CCC(O2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol typically involves a tandem Prins/pinacol reaction. This method utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction is catalyzed by a Lewis acid, which facilitates the formation of the spirocyclic structure through a cascade of Prins and pinacol rearrangements . This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Esterification

The primary alcohol group undergoes esterification with carboxylic acids or acyl chlorides. For example, reaction with acetic anhydride in pyridine yields the corresponding acetate ester.

Reaction Example:

\text{ 8 Methyl 1 oxaspiro 4 5 decan 2 yl}methanol}+\text{Ac}_2\text{O}\xrightarrow{\text{pyridine}}\text{Acetate ester}+\text{H}_2\text{O}

Oxidation

Controlled oxidation converts the alcohol to a ketone. Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the hydroxymethyl group without disrupting the spirocyclic core.

Key Product:
8-Methyl-1-oxaspiro[4.5]decan-2-one (confirmed via IR and NMR spectroscopy).

Nucleophilic Substitution

The hydroxyl group participates in nucleophilic substitution with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), yielding halogenated derivatives.

Conditions:

  • SOCl₂, reflux, 4–6 hours

  • PBr₃, ether, 0°C to room temperature

Cycloaddition Reactions

The spirocyclic structure enables participation in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming polycyclic adducts .

Esterification

Reagent Conditions Yield Key Observation
Acetic anhydridePyridine, 80°C, 3–4 hours85–90%Mild conditions prevent ring opening.
Benzoyl chlorideDMAP, CH₂Cl₂, RT, 2 hours78%Catalytic DMAP enhances acylation.

Oxidation

Oxidizing Agent Conditions Yield Product Purity
PCCCH₂Cl₂, RT, 12 hours70%>95% (HPLC)
Jones reagent0–5°C, 1 hour65%Requires strict temp control.

Halogenation

Reagent Conditions Product Application
SOCl₂Reflux, 6 hours8-Methyl-1-oxaspiro[4.5]decan-2-yl chlorideIntermediate for Grignard reactions.
PBr₃Ether, 0°C → RT, 4 hoursCorresponding bromideUsed in cross-coupling reactions.

Synthetic Utility in Cascade Reactions

The compound’s synthesis itself involves a Prins/pinacol cascade reaction catalyzed by BF₃·OEt₂, where aldehydes react with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol to form the spirocyclic core . This methodology highlights its role as a precursor in complex syntheses:

Mechanistic Insight:

  • Prins Cyclization: Aldehyde activation by Lewis acid forms an oxocarbenium ion.

  • Pinacol Rearrangement: 1,2-Shift stabilizes the intermediate, yielding the spirocyclic alcohol .

Stability and Reactivity Considerations

  • Thermal Stability: Decomposes above 200°C, releasing CO and hydrocarbons (TGA data) .

  • pH Sensitivity: Stable in neutral conditions but undergoes ring-opening hydrolysis under strong acidic/basic conditions.

Scientific Research Applications

{8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological activity and interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with enzymes and receptors in unique ways, potentially leading to biological activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of {8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol with key structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Key Properties/Applications
This compound C11H20O2 184.28 - 8-Methyl substituent
- Hydroxymethyl at C2
Likely intermediate in drug synthesis; stereochemical complexity enables chiral resolution .
{1-Oxaspiro[4.5]decan-2-yl}methanol C10H18O2 170.25 - No methyl group at C8 Used in life science research; available in high-purity grades .
{8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol C12H22O2 198.30 - Two methyl groups at C8 Increased lipophilicity; potential for enhanced membrane permeability in drug design .
1-Oxa-4-thiaspiro[4.5]decan-2-ylmethanol C8H14O2S 186.26 - Sulfur atom at C4 (1-oxa-4-thia) Synthesized via HClO4/SiO2-catalyzed cyclization (81% yield); sulfur enhances reactivity .
(1,4-Dioxaspiro[4.5]decan-2-yl)methanol C9H16O3 172.22 - Two oxygen atoms (1,4-dioxa) Improved stability due to additional oxygen; used in chiral resolution .
8-(1-Methylethyl)-1-oxaspiro[4.5]decan-2-one C12H20O2 196.29 - Ketone at C2
- Isopropyl at C8
Ketone group increases electrophilicity; potential for nucleophilic addition reactions .

Pharmaceutical Relevance

  • Spirocyclic compounds like {6-[(2-amino-3-chloropyridin-4-yl)sulfanyl]-3-[(3,S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-methylpyrazin-2-yl} methanol are patented for their crystalline forms, underscoring their role in drug development .
  • Chiral resolution of (1,4-dioxaspiro[4.5]decan-2-yl)methanol highlights the importance of stereochemistry in bioactive molecule design .

Biological Activity

{8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol, also referred to as {1-oxaspiro[4.5]decan-2-yl}methanol, is a unique organic compound characterized by its spirocyclic structure. Its molecular formula is C10H18O2, and it has a molecular weight of 170.25 g/mol. This compound has garnered interest in various scientific fields, particularly in chemistry and biology, due to its potential biological activities and applications.

Chemical Structure and Properties

The spirocyclic structure of this compound contributes to its distinctive chemical properties, making it suitable for various synthetic applications. The presence of a hydroxyl group enhances its reactivity, allowing it to participate in multiple chemical reactions such as oxidation, reduction, and substitution.

Property Value
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structure TypeSpirocyclic

The exact mechanism of action for this compound remains largely unexplored in the literature. However, compounds with similar structural features have been known to interact with biological targets such as:

  • Enzymes : Potential inhibition or activation of enzyme activity.
  • Receptors : Possible modulation of receptor-mediated signaling pathways.

Research Findings and Case Studies

Despite the lack of extensive research specifically focused on this compound, related compounds have been studied for their biological activities:

  • Antioxidant Activity : Studies on spirocyclic compounds have shown promising antioxidant properties, which could be relevant for this compound.
  • Pharmacological Applications : Similar spirocyclic compounds have been explored for their potential in drug development, particularly in areas such as anti-inflammatory and anticancer therapies.
  • Synthetic Pathways : Research indicates that the synthesis of this compound can be achieved through various organic reactions, highlighting its utility as an intermediate in the development of biologically active molecules.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be contrasted with other spirocyclic compounds:

Compound Name Structure Type Notable Features
1-Oxaspiro[4.5]decan-2-oneSpirocyclicContains a carbonyl group
6-Methyl-1-oxaspiro[4.5]decan-2-ylmethanolMethyl-substitutedExhibits altered physical properties
7-Methyl-1-oxaspiro[4.5]decan-2-ylmethanolMethyl-substitutedPotentially different biological activity

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